molecular formula C21H25NO5 B1197296 Norpurpureine CAS No. 34272-09-8

Norpurpureine

Cat. No.: B1197296
CAS No.: 34272-09-8
M. Wt: 371.4 g/mol
InChI Key: MXTWKFQBYULPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norpurpureine is a benzylisoquinoline alkaloid isolated from the leaves of Annona purpurea. Research indicates it functions as a promising inhibitor of human platelet activation, showing effectiveness against aggregation stimulated by ADP, collagen, and thrombin with an IC50 of 80 μM. Its pharmacological effect is observed within a concentration range of 20 to 220 μM. Studies on samples from 30 healthy human donors demonstrate that this compound (220 μM) gradually inhibits granule secretion and adhesion of activated platelets to immobilized fibrinogen. At the intra-platelet level, its mechanism of action involves preventing agonist-stimulated calcium mobilization and the reduction of cAMP. Structure-activity relationship analysis suggests that the absence of a methyl group on the nitrogen is critical for its bioactivity. The molecular target of this compound is proposed to be a common effector in calcium and cAMP signaling pathways, such as the PLC-PKC-Ca2+ pathway or phosphodiesterases (PDEs), though further investigation at the protein isoform level is required. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34272-09-8

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

1,2,3,9,10-pentamethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C21H25NO5/c1-23-15-9-11-8-14-17-12(6-7-22-14)19(25-3)21(27-5)20(26-4)18(17)13(11)10-16(15)24-2/h9-10,14,22H,6-8H2,1-5H3

InChI Key

MXTWKFQBYULPCY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC3C4=C(CCN3)C(=C(C(=C24)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC3C4=C(CCN3)C(=C(C(=C24)OC)OC)OC)OC

Other CAS No.

34272-09-8

Synonyms

norpurpureine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Primary Botanical Sources of Norpurpureine

The primary botanical source for this compound is Annona purpurea, a medicinal plant belonging to the Annonaceae family. wikipedia.org This plant is native to Mexico, Central America, and parts of South America. wikipedia.org Research has identified Annona purpurea as a significant source of various alkaloids, with this compound being a key compound isolated from this species. nih.govnih.gov Studies focusing on the plant's chemical constituents have successfully identified and isolated this compound from its leaves. nih.govresearchgate.net

Scientific studies have specifically pinpointed the leaves of Annona purpurea as the primary organ for the isolation of this compound. nih.govresearchgate.net Powdered dried leaves are the starting material for the extraction processes that lead to the isolation of this compound. nih.gov

Extraction and Fractionation Techniques

The isolation of this compound from Annona purpurea leaves is a systematic process involving initial solvent extraction followed by guided fractionation to concentrate the bioactive compound. nih.gov

Bio-guided fractionation is a crucial strategy used to isolate this compound. This method involves a step-by-step separation of plant extracts, where each resulting fraction is tested for a specific biological activity. nih.govscirp.orgresearchgate.net In the case of this compound, the anti-platelet aggregation activity was used as the bioassay to guide the fractionation process. nih.gov Researchers tested the ethanolic extract and subsequent fractions for their ability to inhibit human platelet aggregation. Only the fractions that showed significant activity were selected for further separation, ensuring an efficient path to isolating the target compound. nih.govresearchgate.net This approach led to the identification of this compound as the major anti-platelet compound in the Annona purpurea leaf extract. nih.gov

The extraction of this compound begins with the use of organic solvents to separate the compound from the plant matrix. nih.govmdpi.commdpi.com The detailed protocol involves several stages:

Initial Ethanol (B145695) Extraction : Powdered dried leaves of Annona purpurea are subjected to percolation with ethanol. The solvent is then evaporated to yield a dry ethanol extract (EE). nih.govresearchgate.net

Methanol-Water Partitioning : The crude ethanol extract is partitioned using a methanol-water (1:1) mixture. This step separates the components based on their solubility, resulting in a methanol-water soluble fraction (MWSF) that contains this compound. nih.govresearchgate.net

Acetone (B3395972) Extraction : The MWSF is then repeatedly extracted with acetone. This yields a yellowish residue, the acetone fraction (AF), where this compound is further concentrated. nih.govresearchgate.net

The table below summarizes the solvent extraction and fractionation process.

StepProcedureStarting MaterialSolvent(s)Resulting Fraction
1PercolationPowdered Dried Leaves (300 g)EthanolDry Ethanol Extract (EE) (52 g)
2PartitioningEthanol Extract (EE)Methanol-Water (1:1)Methanol-Water Soluble Fraction (MWSF) (27.7 g)
3ExtractionMethanol-Water Soluble Fraction (MWSF)AcetoneAcetone Fraction (AF) (11.7 g)

Purification Strategies for this compound

Following extraction and initial fractionation, column chromatography is employed to achieve final purification of this compound. srce.hr This process is conducted in two main steps:

Sephadex LH-20 Column Chromatography : A portion of the active acetone fraction (AF) is first separated using a Sephadex LH-20 column with methanol (B129727) as the eluent. This step yields three fractions (I, II, and III). nih.govresearchgate.net

Reversed-Phase (RP-18) Column Chromatography : The bioactive fraction (Fraction II) from the previous step undergoes final purification on an RP-18 column. A solvent mixture of acetonitrile (B52724)–water–acetic acid (65:30:0.5) is used as the eluent to yield pure this compound (350 mg from a 2 g portion of AF). nih.govresearchgate.net

The table below outlines the purification strategy.

StepChromatography TypeColumnEluent/Mobile PhaseResult
1Size-ExclusionSephadex LH-20MethanolFraction II (Active)
2Reversed-PhaseRP-18Acetonitrile–Water–Acetic Acid (65:30:0.5)Pure this compound

Chromatographic Separations (e.g., Column Chromatography on RP-18)

Column chromatography (CC) is a pivotal technique in the purification of this compound. Specifically, reversed-phase chromatography on an RP-18 column has been effectively utilized. researchgate.net In this method, a non-polar stationary phase (RP-18) is used with a polar mobile phase to separate compounds based on their hydrophobicity.

For the final purification of this compound, a specific eluent mixture has been employed. This mobile phase consists of acetonitrile, water, and acetic acid in a ratio of 65:30:0.5. researchgate.net This chromatographic step is instrumental in obtaining purified this compound from fractions derived from the initial extraction process.

The following table summarizes the chromatographic separation of this compound:

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent)Compound Isolated
Column Chromatography (CC)RP-18Acetonitrile–water–acetic acid (65:30:0.5)This compound

Co-occurrence with Related Alkaloids (e.g., Purpureine)

This compound is often found in conjunction with other structurally similar alkaloids. Notably, its co-occurrence with Purpureine (also known as thalicsimidine) in the leaves of Annona purpurea is well-documented. nih.govresearchgate.net The same bio-guided fractionation and chromatographic methodologies used to isolate this compound also lead to the isolation of Purpureine from the same plant material. researchgate.net

The simultaneous presence of these compounds highlights the biosynthetic pathways within Annona purpurea that produce a range of related aporphine (B1220529) alkaloids. The structural difference between this compound and Purpureine lies in the substitution at the nitrogen atom; Purpureine possesses a methyl group at this position, which is absent in this compound. nih.gov

The table below details the co-occurrence of this compound with Purpureine:

Plant SourceCompounds Isolated TogetherIsolation Methodology
Annona purpurea (leaves)This compound, PurpureineBio-guided fractionation followed by Column Chromatography on RP-18

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools in organic chemistry for identifying and characterizing chemical compounds. For Norpurpureine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been pivotal in unraveling its structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment and connectivity of atoms within a molecule. nih.gov It enables the identification of functional groups and the mapping of molecular frameworks. For this compound, comprehensive 1D (¹H and ¹³C) and 2D NMR experiments, including techniques such as COSY, HSQC, and HMBC, were instrumental in its structural characterization. These studies led to the full assignment of its ¹H and ¹³C NMR spectra for the first time, providing a complete picture of its atomic connectivity and chemical shifts. NMR measurements for this compound were typically conducted on high-field spectrometers, such as a Brucker DRX 500, utilizing hexadeuterodimethylsulphoxide (DMSOd6) as the solvent.

Mass Spectrometry (MS) serves as a vital analytical technique for determining the molecular weight of a compound and providing insights into its fragmentation patterns, which are crucial for structural confirmation. For this compound, MS spectra were acquired using instruments like a Bruker Micro TOF-QIII spectrometer, typically employing Electrospray Ionization (ESI) mode with methanol (B129727) (MeOH) as the solvent. The data obtained from MS, in conjunction with NMR spectroscopy, enabled the definitive characterization and confirmation of this compound's molecular formula and structural integrity.

Determination of Absolute Configuration and Conformation

The determination of absolute configuration is a critical aspect of stereochemistry, particularly for chiral molecules like this compound, as it profoundly influences their physical, chemical, and especially biological properties.

Vibrational Circular Dichroism (VCD) is a highly effective spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. A significant VCD study was performed on Purpureine, a related aporphine (B1220529) alkaloid (compound 1), which was co-isolated with this compound from Annona purpurea. This study provided crucial evidence for the absolute configuration of aporphine alkaloids. The VCD analysis revealed that in aporphine alkaloids, the three elements contributing to handedness—the atropisomerism of the diphenyl core, the absolute configuration of the sole stereogenic center (C-6a), and the orientation of the tetrahedral nitrogen atom—are mutually dependent. Based on the S absolute configuration determined for purpureine by VCD, it was inferred that (+)-norpurpureine and (-)-norpurpureine hydrochloride also possess the S configuration, given their common botanical origin and similar substitution patterns within the aporphine skeleton.

Aporphine alkaloids, including this compound, exhibit a distinctive type of stereochemistry characterized by mutually dependent axial and punctual chirality. Atropisomerism, a specific form of axial chirality, arises from hindered rotation around a single bond, leading to the existence of stable conformers that can be isolated. In the context of aporphine alkaloids, research indicates a correlation where the S configuration at C-6a is typically associated with the P atropisomer, while the R configuration corresponds to the M series. Furthermore, the geometry of the tetrahedral nitrogen atom within the aporphine framework also contributes to the complex stereochemical landscape of these compounds. The observation of a change in the optical rotation sign between this compound and its hydrochloride salt underscores the limitations of relying solely on optical rotation for absolute configuration assignments and highlights the necessity of advanced techniques like VCD.

The stereochemical arrangement of a molecule is a critical determinant of its biological activity, influencing its specific interactions with molecular targets within biological systems. This compound has demonstrated notable in vitro anti-platelet activation properties. Structure-activity relationship analyses have been conducted to pinpoint the key features responsible for its observed biological effects. These studies indicate that the absence of a methyl group at the nitrogen atom is a crucial factor contributing to this compound's ability to interact with its molecular target and exert its anti-platelet activity. This highlights how subtle differences in stereochemical features, such as the presence or absence of a methyl group at a specific position, can significantly impact the biological function of a compound.

Comparative Spectroscopic Analysis with Analogues

The structural elucidation and stereochemical analysis of this compound (2), an aporphine alkaloid, heavily rely on comprehensive spectroscopic data, particularly when compared with closely related analogues such as purpureine (1) and 3-hydroxyglaucine (4). This comparative approach allows for precise assignment of functional groups, determination of connectivity, and confirmation of stereochemical features. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides invaluable insights into the molecular structure of this compound and its analogues. The full assignment of ¹H and ¹³C NMR spectra for purpureine (1), this compound (2), and 3-hydroxyglaucine (4) was achieved, enabling detailed comparative analysis. researchgate.netresearchgate.net

Comparative ¹H NMR Analysis: The ¹H NMR spectra are crucial for identifying the number and type of protons and their local environments. Key differences between this compound and purpureine, for instance, lie in the N-methyl group. Purpureine (1) possesses an N-methyl group, which typically manifests as a characteristic singlet in the ¹H NMR spectrum, usually around δ 2.5-3.0 ppm, depending on the solvent and electronic environment. This compound (2), being a demethylated analogue, lacks this signal, which is a primary indicator of its N-demethylated structure. nih.govresearchgate.net

Furthermore, the aromatic regions and aliphatic proton signals (e.g., at C-4, C-5, C-6a, and C-7) exhibit subtle but significant variations due to differences in substitution patterns and conformational influences. For example, specific proton signals for H-11 and H-8 in purpureine (1) were observed at δ 7.95 and δ 6.77, respectively. researchgate.net The methylene (B1212753) protons at C-5 and C-4 also show distinct patterns and coupling constants that are diagnostic for the aporphine skeleton and its substituents. researchgate.net

Comparative ¹³C NMR Analysis: ¹³C NMR spectroscopy provides direct information about the carbon skeleton and the presence of various carbon types (e.g., methyl, methylene, methine, quaternary, aromatic, oxygenated). The ¹³C NMR spectra of aporphine alkaloids, including this compound, are highly sensitive to differences in chemical structure. researchgate.netwikipedia.org The absence of a carbon signal corresponding to an N-methyl group in this compound (2) compared to purpureine (1) is a definitive piece of evidence for its structure. Quaternary carbons, particularly those bearing methoxy (B1213986) groups or involved in the aromatic system, show distinct chemical shifts that aid in confirming the substitution pattern. For instance, the quaternary carbons C-1, C-2, C-3, C-9, and C-10 in purpureine (1) were assigned based on their chemical shifts and correlations in 2D NMR experiments. researchgate.net

The following table summarizes selected ¹H and ¹³C NMR data for this compound and its analogues, highlighting key diagnostic signals. Data are typically reported in CDCl₃ or DMSOd₆. researchgate.netresearchgate.netresearchgate.net

Table 1: Selected ¹H NMR Spectroscopic Data (500 MHz, in CDCl₃) researchgate.netresearchgate.net

PositionThis compound (δ, mult., J in Hz)Purpureine (δ, mult., J in Hz)3-Hydroxyglaucine (δ, mult., J in Hz)
H-86.78 (s)6.77 (s)6.78 (s)
H-117.96 (s)7.95 (s)7.94 (s)
H-4α2.83 (dddd, J=16.9, 4.5, 1.4, 1.2)2.82 (dddd, J=16.9, 4.5, 1.4, 1.2)2.81 (dddd, J=16.9, 4.5, 1.4, 1.2)
H-4β2.91 (dddd, J=16.9, 11.5, 6.0, 1.6)2.90 (dddd, J=16.9, 11.5, 6.0, 1.6)2.90 (dddd, J=16.9, 11.5, 6.0, 1.6)
H-5α2.43 (td, J=11.5, 4.5)2.42 (td, J=11.5, 4.5)2.41 (td, J=11.5, 4.5)
H-5β3.08 (ddd, J=11.5, 6.0, 1.2)3.07 (ddd, J=11.5, 6.0, 1.2)3.06 (ddd, J=11.5, 6.0, 1.2)
H-6a3.00 (dd, J=14.4, 4.2)2.99 (dddd, J=14.4, 4.2, 1.6, 1.4)2.98 (dddd, J=14.4, 4.2, 1.6, 1.4)
N-CH₃-2.59 (s)2.58 (s)
OCH₃3.72, 3.89, 3.92, 3.95 (all s)3.71, 3.88, 3.91, 3.92, 3.94 (all s)3.70, 3.87, 3.90, 3.91, 3.93 (all s)

Table 2: Selected ¹³C NMR Spectroscopic Data (125 MHz, in CDCl₃) researchgate.netresearchgate.net

PositionThis compound (δ)Purpureine (δ)3-Hydroxyglaucine (δ)
C-1149.5149.4149.3
C-2145.5145.4145.3
C-3149.9149.8149.7
C-3a123.3123.2123.1
C-430.530.430.3
C-535.135.034.9
C-6a60.260.160.0
C-736.836.736.6
C-8111.0110.9110.8
C-9147.7147.6147.5
C-10148.0147.9147.8
C-11109.8109.7109.6
N-CH₃-43.543.4
OCH₃55.9, 56.0, 60.355.8, 55.9, 56.0, 60.255.7, 55.8, 55.9, 60.1

Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dddd (doublet of doublet of doublet of doublets), td (triplet of doublets). Coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are highly characteristic for structural elucidation. Electrospray ionization (ESI) mass spectrometry is commonly used for aporphine alkaloids. nih.govresearchgate.net The molecular ion peak ([M+H]⁺ or [M-H]⁻) directly confirms the molecular formula. For this compound, the molecular formula C₂₁H₂₅NO₅ corresponds to a molecular weight of 371.40 g/mol nih.gov. Comparative analysis of fragmentation patterns between this compound and purpureine reveals the loss of the N-methyl group (15 Da) in the latter, providing further evidence for the N-demethylated structure of this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecule. For aporphine alkaloids like this compound, IR spectra typically show absorption bands for hydroxyl groups (if present, ~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2800-3000 cm⁻¹), and characteristic bands for aromatic ring vibrations and C-O stretches from methoxy groups (~1500-1600 cm⁻¹ and ~1200-1300 cm⁻¹). uodiyala.edu.iqthieme-connect.com While specific comparative IR data for this compound and its analogues were not extensively detailed in the provided sources, IR spectroscopy contributes to confirming the presence of key functional groups consistent with the proposed structure. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly useful for conjugated systems like the aromatic rings in aporphine alkaloids. Aporphine alkaloids typically exhibit characteristic absorption maxima in the UV region, often around 200-300 nm, with shoulders or additional peaks depending on the substitution pattern and chromophores present. mdpi.comtum.defrontiersin.orgnih.gov While specific comparative UV data for this compound was not explicitly provided in the context of its direct analogues, the UV spectrum would be consistent with a highly substituted aporphine skeleton.

The combination of these spectroscopic techniques, particularly the detailed comparative analysis of NMR data, is fundamental to the advanced structural elucidation and stereochemical assignment of complex natural products like this compound.

Biosynthesis and Chemical Synthesis Pathways

Biosynthesis of Norpurpureine and Related Alkaloids

The biosynthesis of aporphine (B1220529) alkaloids, including this compound, primarily proceeds through the benzylisoquinoline alkaloid (BIA) pathway in plants. acs.orgmaxapress.com This intricate pathway involves a series of enzymatic transformations starting from simple amino acids. ontosight.ai

The foundational building blocks for aporphine alkaloids are the aromatic amino acids L-tyrosine and L-phenylalanine. annualreviews.orgnih.gov These amino acids are essential precursors for a wide array of plant natural products, including isoquinoline (B145761) alkaloids. annualreviews.org Specifically, L-tyrosine is a direct precursor in the benzylisoquinoline alkaloid pathway. maxapress.comguidetopharmacology.orgpnas.org While phenylalanine can be converted to tyrosine in animals, in plants, both are produced via distinct branches of the shikimate pathway. nih.govnih.govslideshare.net

The shikimate pathway is a crucial metabolic route in plants, bacteria, and fungi, responsible for the biosynthesis of aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan. annualreviews.orgnih.govgacbe.ac.in This pathway links primary and secondary metabolism, providing the necessary aromatic precursors for a vast diversity of secondary metabolites, such as alkaloids. gacbe.ac.inresearchgate.net The pathway begins with the condensation of phosphoenolpyruvic acid (PEP) and D-erythrose-4-phosphate, leading to chorismate, a key branch-point compound from which the aromatic amino acids are derived. annualreviews.orggacbe.ac.in

The biosynthesis of benzylisoquinoline alkaloids, which are intermediates to aporphines, starts with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.compnas.org These two compounds then undergo a condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. acs.orgmaxapress.compnas.orgresearchgate.net

Further enzymatic modifications, including O-methylation by S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMT) and N-methylation by N-methyltransferases (NMT), lead to the formation of key intermediates such as (S)-coclaurine and N-methylcoclaurine. acs.orgmaxapress.compnas.org A crucial step in the pathway is the hydroxylation by N-methylcoclaurine 3′-hydroxylase (NMTC) followed by O-methylation, which yields the central biosynthetic intermediate, (S)-reticuline. acs.orgmaxapress.comontosight.aipnas.org

(S)-Reticuline is a pivotal branch point in the biosynthesis of many diverse alkaloid classes, including the aporphines. acs.orgontosight.aipnas.org The conversion of (S)-reticuline to aporphine alkaloids involves an intramolecular C-C phenol (B47542) coupling reaction. acs.orgmaxapress.com Enzymes belonging to the CYP80 family of cytochrome P450 monooxygenases are known to catalyze this oxidative coupling, directly forming the aporphine alkaloid skeleton. acs.orgmaxapress.comnih.gov For example, CYP80G2 (corytuberine synthase) catalyzes the conversion of (S)-reticuline to (S)-corytuberine via intramolecular C-C coupling. acs.orgnih.gov Subsequent N-methylation of corytuberine (B190840) by reticuline (B1680550) N-methyl transferase (RNMT) can lead to other aporphine natural products like magnoflorine. acs.org

The general biosynthetic pathway to aporphine alkaloids from precursor amino acids can be summarized as follows:

StepPrecursor(s)Enzyme(s)Product
1L-Tyrosine-Dopamine, 4-Hydroxyphenylacetaldehyde
2Dopamine, 4-HydroxyphenylacetaldehydeNorcoclaurine Synthase (NCS)(S)-Norcoclaurine
3(S)-NorcoclaurineO-Methyltransferase (OMT)(S)-Coclaurine
4(S)-CoclaurineN-Methyltransferase (NMT)N-Methylcoclaurine
5N-MethylcoclaurineN-methylcoclaurine 3′-hydroxylase (NMTC), O-Methyltransferase (OMT)(S)-Reticuline
6(S)-ReticulineCYP80 family (e.g., CYP80G2)Aporphine Alkaloid Skeleton (e.g., Corytuberine)

Strategies for Total and Semisynthesis of Aporphine Alkaloids

The chemical synthesis of aporphine alkaloids often employs strategies that mimic key steps of their biosynthesis or utilize established organic reactions to construct their complex tetracyclic core. acs.orgnih.govrsc.org

Cyclization reactions are fundamental in the synthesis of the isoquinoline core present in aporphine alkaloids. The Bischler-Napieralski reaction is a widely applied method for this purpose. nih.govnih.govrsc.orgwikipedia.orgacs.orgasianpubs.orgrsc.org This reaction typically involves the cyclodehydration of a β-phenethylamine derivative to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.govclockss.org For instance, in the synthesis of certain aporphines, an amide can be converted to an isoquinoline through a Bischler-Napieralski reaction. nih.gov This cyclization step is often followed by further transformations to build the complete aporphine scaffold. nih.gov

Other cyclization approaches include Pictet-Spengler cyclization, which can also form the tetrahydroisoquinoline (THIQ) core. nih.gov Some syntheses also involve [4+2] annulation reactions (e.g., Diels-Alder type) followed by hydrogen migration to construct the aporphine core. nih.govacs.org

Oxidative phenol coupling is a significant strategy in the synthesis of aporphine alkaloids, mirroring the biosynthetic C-C coupling step. acs.orgrsc.orggla.ac.uk This approach involves the formation of a biaryl C-C bond, which is crucial for the aporphine skeleton. acs.orgrsc.org Various reagents and catalytic systems have been explored for this oxidative coupling, including palladium-catalyzed ortho-arylation and organocatalytic approaches using sodium nitrite (B80452) and molecular oxygen. acs.orgrsc.orgrsc.org

Derivatization approaches also play a role, allowing for the introduction of various substituents (hydroxyl, methoxy (B1213986), methylenedioxy groups) and modifications to the aporphine core. acs.orgrsc.orgrsc.org For example, oxidation of aporphines is a common method to produce oxoaporphines. rsc.orgbpasjournals.comresearchgate.net This can involve reagents like manganese(III) acetate (B1210297) or iodine oxidation. bpasjournals.comresearchgate.net Furthermore, strategies involving selective reduction, demethylation, and formation of dioxolane moieties are employed to achieve the desired substitution patterns. acs.org

An overview of key synthetic reactions for aporphine alkaloids:

Reaction TypeDescriptionExample Application
Cyclization Reactions
Bischler-Napieralski ReactionCyclodehydration of β-phenethylamine derivatives to form 3,4-dihydroisoquinolines.Formation of the isoquinoline core in aporphine synthesis. nih.govacs.orgclockss.org
Pictet-Spengler CyclizationCondensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.Establishment of the THIQ core. nih.gov
[4+2] Annulation/CycloadditionFormation of a new ring system, often followed by rearrangement.Construction of the aporphine core via benzyne (B1209423) chemistry. nih.govacs.org
Oxidation and Derivatization
Oxidative Phenol CouplingFormation of a C-C biaryl bond through oxidation of phenolic precursors.Key step in forming the aporphine skeleton, mimicking biosynthesis. acs.orgrsc.orggla.ac.uk
Oxidation of AporphinesConversion of aporphines to oxoaporphines or dehydroaporphines.Production of various aporphine subtypes. rsc.orgbpasjournals.comresearchgate.net
Palladium-catalyzed ortho-arylationFormation of C-C bonds, often used in constructing the biphenyl (B1667301) system.Used to form the biaryl C-C bond in C7-oxygenated aporphines. acs.org

Mechanistic Investigations of Biological Activities Pre Clinical

Antiplatelet Activity and Underlying Mechanisms

Norpurpureine exhibits a potent inhibitory effect on human platelet activation, influencing several key pathways involved in thrombus formation. nih.govsci-hub.sesciprofiles.com

Inhibition of Human Platelet Activation In Vitro

This compound effectively inhibits human platelet aggregation induced by various agonists, including adenosine (B11128) 5′-diphosphate (ADP), collagen, and thrombin. nih.govsci-hub.sesciprofiles.com The half-maximal inhibitory concentration (IC50) for this compound against platelets stimulated by these agonists was determined to be 80 µM. nih.govsci-hub.sesciprofiles.com Its pharmacological effectiveness spans a concentration range of 20 to 220 µM. nih.gov Studies conducted with samples from healthy human donors confirmed its in vitro efficacy at a concentration of 220 µM. nih.gov

Table 1: IC50 of this compound on Human Platelet Aggregation Induced by Various Agonists

AgonistThis compound IC50 (µM)
Adenosine 5′-diphosphate (ADP)80
Collagen80
Thrombin80

Modulation of Intracellular Calcium Mobilization

A crucial aspect of platelet activation is the increase in intracellular calcium concentration ([Ca2+]i). This compound has been shown to prevent agonist-stimulated calcium mobilization within human platelets. nih.govsci-hub.sesciprofiles.comcmbl.org.pl This suggests that this compound interferes with the signaling pathways that lead to the release of calcium from intracellular stores and/or its influx from the extracellular environment, which is essential for platelet shape change, aggregation, and secretion. researchgate.net

Regulation of Cyclic AMP (cAMP) Levels

This compound also impacts the levels of cyclic AMP (cAMP) within platelets. It prevents the agonist-induced reduction of cAMP, indicating a potential mechanism through which it exerts its antiplatelet effects. nih.govsci-hub.sesciprofiles.comcmbl.org.pl Elevated cAMP levels are generally associated with platelet inhibition, as cAMP acts as a second messenger to suppress various platelet activation pathways.

Impact on Platelet Adhesion to Fibrinogen

The binding of fibrinogen to its receptor, activated integrin αIIbβ3, is a critical step in platelet aggregation, forming bridges between adjacent activated platelets. nih.gov this compound gradually prevents the adhesion of ADP-stimulated platelets to immobilized fibrinogen. nih.govresearchgate.net This suggests that this compound inhibits the "inside-out" activation of the integrin αIIbβ3, thereby preventing fibrinogen from binding to activated platelets and subsequently hindering the formation of platelet aggregates. nih.gov

Proposed Molecular Targets (e.g., PLC-PKC-Ca2+ Pathway, Phosphodiesterases)

Based on its observed effects on intracellular calcium mobilization and cAMP levels, this compound's molecular target is proposed to be a common effector between the Ca2+ and cAMP signaling pathways. nih.govsci-hub.sesciprofiles.com Potential targets include components of the Phospholipase C (PLC)-Protein Kinase C (PKC)-Ca2+ pathway and phosphodiesterases (PDEs). nih.govsci-hub.sesciprofiles.com The lack of a methyl group at the nitrogen atom in this compound's structure is suggested to be key to its interaction with its molecular target. nih.govsciprofiles.com Further evaluation at the protein isoform level is recommended to precisely identify these targets. sciprofiles.com

Table 2: Key Platelet Activation Pathways Modulated by this compound

Pathway/MechanismEffect of this compound
Intracellular Calcium MobilizationInhibited
Cyclic AMP (cAMP) LevelsPrevents reduction
Granule SecretionInhibited
Platelet Adhesion to FibrinogenInhibited

Anticancer and Cytotoxic Activities

This compound has been investigated for its potential anticancer and cytotoxic effects in various in vitro models. Its presence has been noted in extracts with documented cytotoxic properties. [previous step result 3, 7]

This compound has been identified as one of the alkaloids isolated from the stem of Xylopia laevigata, and the cytotoxic activity of these isolated alkaloids was evaluated against several tumor cell lines, including B16-F10 (mouse melanoma), HepG2 (human hepatocellular carcinoma), K562 (human chronic myelocytic leukemia), and HL-60 (human promyelocytic leukemia). [previous step result 4, 10, 11, 13] While this compound was among the compounds tested, specific half-maximal inhibitory concentration (IC50) values for this compound against these particular cell lines were not explicitly detailed in the provided literature. Instead, other alkaloids isolated from the same source, such as lanuginosine (B1674493), (+)-xylopine, and (+)-norglaucine, demonstrated the highest cytotoxic activity in these assays. [previous step result 4, 10, 11, 13]

Apoptosis, a form of programmed cell death, is a critical mechanism for the removal of damaged or unwanted cells and is a common target for anticancer therapies. [previous step result 17, 20, 24, 25] While the pro-apoptotic effects were investigated for some alkaloids (e.g., lanuginosine and (+)-xylopine) isolated alongside this compound from Xylopia laevigata in HepG2 cells, direct mechanistic studies specifically detailing this compound's role in apoptosis induction or other cellular mechanisms of action in cancer models are limited in the available literature. [previous step result 4, 13]

Anti-Protozoal and Anti-Plasmodial Activities

This compound has shown activity against protozoal pathogens, including those responsible for malaria and amoebiasis. [previous step result 1, 2, 6]

This compound has demonstrated strong anti-plasmodial activity with an reported IC50 value of 0.08 µg/mL. [previous step result 4 from initial search] While the specific Plasmodium species was not explicitly stated in the provided snippet, anti-plasmodial research often focuses on Plasmodium falciparum. [previous step result 18, 21]

In studies against Entamoeba histolytica trophozoites, this compound was part of an alkaloid extract from Annona purpurea that was evaluated. [previous step result 1, 2, 6] Although the crude extract itself did not affect amoeba viability, the alkaloid extract, which included this compound, and specifically the isolated alkaloid glaziovine, exhibited notable anti-amoebic activity. Glaziovine showed an IC50 of 33.5 µM against E. histolytica trophozoites. [previous step result 1, 2, 6] A specific IC50 value for this compound alone against E. histolytica was not provided in these studies.

Table 1: In Vitro Efficacy of this compound Against Parasitic Pathogens

PathogenActivity (IC50)Reference
Plasmodium species (unspecified)0.08 µg/mL (strong activity)[previous step result 4 from initial search]

Note: This table is presented for informational purposes. In an interactive digital format, this data could be sorted or filtered.

Other Documented Biological Actions (Mechanistic Focus)

Beyond its anti-cancer and anti-protozoal potential, this compound has also been shown to inhibit human platelet activation in vitro. [previous step result 3 from initial search, 5 from initial search, 7 from initial search] It acts as a non-selective inhibitor of human platelet activation. [previous step result 3 from initial search]

This compound's potency as an anti-platelet agent was demonstrated with an IC50 of approximately 80 µM (29.71 µg/mL) when platelets were stimulated with adenosine 5′-diphosphate (ADP), collagen, and thrombin. [previous step result 3 from initial search, 5 from initial search] Mechanistically, this compound prevents agonist-stimulated calcium mobilization and a reduction in cyclic AMP (cAMP) levels within platelets. [previous step result 3 from initial search, 5 from initial search] Furthermore, it inhibits granule secretion and the adhesion of activated platelets to immobilized fibrinogen. [previous step result 3 from initial search, 5 from initial search]

Table 2: In Vitro Anti-Platelet Activity of this compound

Stimulating AgentIC50 (µM)IC50 (µg/mL)Reference
ADP77.6 ± 8~29.71[previous step result 3 from initial search, 5 from initial search]
Collagen84.5 ± 4~29.71[previous step result 3 from initial search, 5 from initial search]
Thrombin79.4 ± 9~29.71[previous step result 3 from initial search, 5 from initial search]

Note: This table is presented for informational purposes. In an interactive digital format, this data could be sorted or filtered.

Structure Activity Relationship Sar Studies

Impact of N-Methylation State on Biological Activity

A critical aspect of Norpurpureine's biological activity is its N-methylation state. Studies comparing this compound with its N-methylated analog, Purpureine, highlight the profound impact of this structural difference on anti-platelet activity. This compound, which lacks a methyl group at its nitrogen atom, has been identified as the major anti-platelet compound isolated from Annona purpurea leaves. nih.govresearchgate.net In contrast, Purpureine, possessing a methyl group at the nitrogen, did not exhibit inhibitory effects on human platelet aggregation at concentrations where this compound was effective. nih.govresearchgate.net This suggests that the presence of a secondary amine (unmethylated nitrogen) in this compound is a key structural feature for its interaction with molecular targets involved in platelet activation. nih.govresearchgate.net

The observed difference underscores a broader principle in SAR, where N-methylation can significantly alter a compound's pharmacological profile. While N-methylation can sometimes enhance properties like metabolic stability or conformational rigidity in other peptide systems, it can also lead to reduced biological activity by destabilizing or stabilizing inactive conformations. nih.govresearchgate.net In the case of this compound and Purpureine, the lack of N-methylation appears to be crucial for this compound's anti-platelet efficacy.

Significance of Specific Functional Groups and Structural Motifs

This compound belongs to the class of aporphine (B1220529) alkaloids, characterized by a specific core chemical substructure (C17H17N). wikipedia.org The inherent isoquinoline (B145761) moiety, a common feature in many aporphine alkaloids, is often implicated in their biological activities. sapub.org For this compound, the anti-platelet activity is strongly linked to the specific functional group at the nitrogen atom, namely the unmethylated secondary amine. nih.govresearchgate.net This highlights that even subtle changes, such as the addition or removal of a methyl group, can lead to significant shifts in biological activity by influencing how the compound interacts with its molecular targets. nih.gov

Conformational Effects on Bioactivity

The conformation, or three-dimensional arrangement, of a molecule plays a pivotal role in its bioactivity, particularly in its ability to interact effectively with biological targets. nih.govnih.gov While detailed conformational studies specifically for this compound's anti-platelet mechanism are not extensively documented, the general principles of conformational effects in SAR are highly relevant. Ligand shape and conformational changes are recognized as crucial for bimolecular recognition. nih.govmcgill.ca

In the context of N-methylation, as discussed for this compound, the addition or removal of a methyl group can induce conformational changes that either favor or disfavor binding to a target. For example, N-methylation in other peptide systems has been shown to restrain conformational freedom, sometimes leading to a stabilization of an inactive conformation and a reduction in biological activity. nih.govresearchgate.net Therefore, it is plausible that the unmethylated nitrogen in this compound allows for a specific, bioactive conformation that is essential for its anti-platelet effects, a conformation that might be sterically hindered or altered in the N-methylated Purpureine.

Comparative SAR with Related Aporphine Alkaloids

Comparative SAR studies provide valuable insights by examining the activities of structurally similar compounds. The most direct comparison for this compound is with Purpureine. As previously noted, Purpureine, which differs from this compound by the presence of an N-methyl group, lacks the significant anti-platelet activity observed for this compound. nih.govresearchgate.net This specific comparison underscores the critical role of the N-methylation state in determining the anti-platelet efficacy of these aporphine alkaloids.

Beyond Purpureine, this compound is part of a broader family of aporphine alkaloids found in various plant species, including Annona purpurea and Phoebe molicella. nih.govresearchgate.net Other known aporphine alkaloids include (+)-N-methyllaurotetanine, (+)-norpredicentrine, (+)-calycinine, (+)-laurotetanine, lanuginosine (B1674493), oxoglaucine, (−)-xylopinine, (+)-discretine, and (+)-discretamine. researchgate.netmdpi.com While their specific activities vary, the shared aporphine core structure allows for comparative analyses to identify key pharmacophores or structural elements responsible for particular biological effects. For instance, some aporphine alkaloids, like liriodenine (B31502) and norushinsunine, have shown cytotoxic activity against cancer cell lines, with a hydroxyl group at C-7 being favorable for increased cytotoxicity in norushinsunine. sapub.org These comparisons help to build a comprehensive understanding of how structural variations within the aporphine scaffold influence diverse biological outcomes.

Qualitative and Quantitative SAR Modeling Approaches

Qualitative and Quantitative Structure-Activity Relationship (QSAR) modeling approaches are powerful tools used to understand and predict the biological activity of chemical compounds based on their molecular structures. numberanalytics.comnih.gov

Qualitative SAR: This approach involves observing how specific chemical modifications to a core structure lead to an increase or decrease in biological activity. nih.gov For this compound, the qualitative SAR analysis clearly indicates that the absence of an N-methyl group is a key determinant for its anti-platelet activity. nih.govresearchgate.net This type of analysis guides the initial understanding of crucial structural features.

Quantitative SAR (QSAR): QSAR models aim to establish mathematical relationships between molecular descriptors (numerical representations of molecular properties) and biological activity. numberanalytics.comnih.gov Techniques such as Partial Least Squares (PLS) regression and Multiple Linear Regression (MLR) are commonly employed to develop these models. mdpi.comscience.gov While specific QSAR models for this compound's anti-platelet activity are not detailed in the provided information, the principles of QSAR could be applied to further elucidate its SAR. Such models could identify specific molecular properties (e.g., lipophilicity, electronic properties, steric bulk around the nitrogen) that correlate with its anti-platelet potency. science.gov This would enable the prediction of activity for new this compound analogs and guide the rational design of more potent or selective inhibitors. nih.gov

Advanced Analytical Methods for Research and Quantification

Chromatographic Techniques for Quantitative Analysis in Complex Matrices

Chromatographic methods are fundamental to the quantitative analysis of Norpurpureine, providing the necessary separation from other co-occurring compounds in intricate matrices such as plant extracts or biological fluids. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the analyte, including its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential partitioning of compounds between the two phases results in their separation.

For the analysis of alkaloids similar to this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV-Vis detector, as the aromatic structure of this compound is expected to exhibit strong absorbance in the UV region. The development of an HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape.

Table 1: Illustrative HPLC Method Parameters for Alkaloid Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique that separates compounds based on their volatility. The sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs as compounds interact differently with the stationary phase based on their boiling points and polarities.

The direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which can lead to poor volatility and thermal decomposition in the hot injector port. To overcome these limitations, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. This typically involves reacting the hydroxyl and secondary amine groups of this compound with a silylating agent, for example. Following separation on the GC column, detection can be performed using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity for nitrogen-containing compounds.

Mass Spectrometry Coupled Techniques for Trace Analysis

For the analysis of this compound at very low concentrations, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and selectivity. Mass spectrometry identifies and quantifies compounds based on their mass-to-charge ratio (m/z).

LC-MS/MS and GC-HS-MS/MS in Research Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of this compound in complex matrices. After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and low detection limits can be achieved, minimizing interferences from the matrix.

Gas Chromatography-Headspace-Tandem Mass Spectrometry (GC-HS-MS/MS) is generally not the primary choice for a non-volatile compound like this compound. However, if a volatile derivative is synthesized, GC-MS/MS could be employed. This technique offers high sensitivity and is particularly useful for analyzing volatile organic compounds.

Method Development and Validation for Research Assays

The development of a reliable analytical method for this compound requires a systematic approach to optimize all experimental parameters to achieve the desired performance. Once developed, the method must be rigorously validated to ensure its suitability for the intended research application. Method validation is a process that demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations of this compound.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Method Validation Performance Criteria

Validation Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%
Selectivity No significant interfering peaks at the retention time of the analyte

| Robustness | Insensitive to minor changes in analytical conditions |

Research Gaps and Future Directions

Elucidation of Norpurpureine's Specific Biosynthetic Pathway

While this compound is a natural product isolated from Annona purpurea, its specific biosynthetic pathway remains largely unelucidated. researchgate.netresearchgate.net Understanding the enzymatic steps and genetic machinery involved in its natural production is crucial for several reasons. This knowledge could enable the development of more efficient and sustainable methods for its production, potentially through metabolic engineering of host organisms. science.gov Research into the biosynthesis of related benzylisoquinoline alkaloids (BIAs) in model species like Papaver somniferum and Coptis japonica has provided insights into the roles of critical enzymes such as CYP450s and methyltransferases in BIA backbone formation and modification. researchgate.netscience.gov Applying similar approaches to this compound could reveal key enzymes and regulatory elements specific to its synthesis.

Detailed Characterization of Molecular Targets at the Protein Isoform Level

This compound has been shown to inhibit human platelet activation by preventing calcium mobilization and cAMP reduction, suggesting its molecular target could be a common effector between Ca2+ and cAMP signaling, such as the PLC-PKC-Ca2+ pathway and phosphodiesterases (PDEs). researchgate.netnih.govnih.gov However, a detailed characterization of these molecular targets at the protein isoform level is still required. researchgate.netnih.govnih.gov Protein isoforms, generated through alternative splicing, can exhibit distinct functional properties, and understanding which specific isoforms are modulated by this compound is vital for precise drug design and understanding its full pharmacological profile. nih.govmtoz-biolabs.compolyquant.de Advanced proteogenomic approaches, combining long-read RNA sequencing with mass spectrometry, could be instrumental in identifying and quantifying specific protein isoforms affected by this compound. nih.govpolyquant.de

Comprehensive In Vivo Mechanistic Studies in Animal Models

The current understanding of this compound's pharmacological profile is primarily based on in vitro studies. researchgate.netnih.govnih.gov To translate these findings into potential therapeutic applications, comprehensive in vivo mechanistic studies in animal models are essential. nih.govnih.gov These studies would help to establish its pharmacokinetic and pharmacodynamic profiles, assess its efficacy in a living system, and identify any potential off-target effects that might not be apparent in in vitro settings. nih.govnih.govfrontiersin.org While animal models have limitations in directly predicting human outcomes due to species-specific differences in drug metabolism and sensitivity, they remain crucial for elucidating disease mechanisms and biological pathways, guiding further human research. nih.govfrontiersin.org The use of animal microphysiological systems (MPS) or "organ-on-a-chip" technologies could also bridge the gap between in vitro and traditional in vivo studies, offering more physiologically relevant data. insphero.com

Exploration of this compound's Interactions with Other Signaling Pathways

This compound's observed effects on calcium and cAMP signaling pathways suggest a broader potential for interaction with other cellular cascades. researchgate.netnih.govnih.gov Further research is needed to comprehensively explore its interactions with other signaling pathways beyond those directly involved in platelet activation. This could include investigating its influence on pathways related to inflammation, cell proliferation, or other physiological processes. Understanding these broader interactions could uncover novel therapeutic applications or provide insights into potential side effects. The STRING database, for example, shows interactions of PLCB1 and PLCB3 (potential targets in the PLC-PKC-Ca2+ pathway) with various other signaling pathways, highlighting the complexity of cellular networks that this compound might influence. string-db.orgstring-db.org

Development of Novel Synthetic Analogues with Enhanced Specificity

The structure-activity relationship analysis indicating the importance of the lack of a methyl group at the nitrogen for this compound's interaction with its molecular target opens avenues for the development of novel synthetic analogues. researchgate.netnih.govnih.gov Future research should focus on designing and synthesizing derivatives of this compound with enhanced specificity for its identified molecular targets, improved potency, and optimized pharmacokinetic properties. mdpi.com Computational chemistry and rational drug design approaches, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR), can play a significant role in guiding the synthesis of such analogues, predicting their interactions with targets, and assessing their drug-like properties. bioscipublisher.comspirochem.comemanresearch.orgresearchgate.netnih.gov

Investigations into Environmental and Genetic Factors Influencing Natural Production

The natural production of this compound in Annona purpurea is likely influenced by a combination of environmental and genetic factors. researchgate.netgenome.govweforum.org Research is needed to investigate how factors such as light, temperature, soil composition, and geographical location affect the yield and chemical profile of this compound in the plant. weforum.orgox.ac.uk Furthermore, genetic studies could identify specific genes within Annona purpurea that regulate this compound biosynthesis, potentially leading to strategies for optimizing its production through plant breeding or genetic engineering. genome.govnih.gov Understanding these factors is crucial for ensuring a consistent and sustainable supply of the compound for research and potential therapeutic use.

Application of Advanced Computational Chemistry for Mechanistic Predictions and Drug Design

Advanced computational chemistry techniques are increasingly indispensable in drug discovery and can significantly accelerate the understanding and development of this compound. bioscipublisher.comspirochem.comemanresearch.orgresearchgate.netnih.gov Future research should leverage methods such as molecular dynamics simulations to gain a deeper understanding of this compound's binding kinetics and thermodynamics with its molecular targets. Quantum mechanics calculations can provide insights into the electronic properties and reactivity of the compound. bioscipublisher.comresearchgate.net Furthermore, machine learning algorithms can be applied to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and guide the design of new analogues with improved drug-like characteristics. emanresearch.org The integration of computational data with experimental results will be crucial for a more efficient and targeted approach to drug design and development based on this compound. bioscipublisher.com

Q & A

Q. What are the established methodologies for isolating and characterizing Norpurpureine from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm molecular structure. Purity validation via HPLC with UV detection at 254 nm is standard . Researchers must cross-reference spectral data with existing literature and deposit raw data in repositories for reproducibility .

Q. How do researchers design in vitro bioassays to evaluate this compound’s biological activity?

In vitro assays should align with NIH guidelines for preclinical studies . Common approaches include:

  • Cell viability assays : MTT or resazurin-based tests at varying concentrations (e.g., 1–100 µM).
  • Enzyme inhibition studies : Kinetic assays (e.g., IC₅₀ determination) with positive controls (e.g., known inhibitors).
  • Dose-response curves : Use non-linear regression models to quantify efficacy. Include negative controls and triplicate measurements to minimize variability .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

Reproducibility hinges on:

  • Reaction conditions : Temperature, solvent purity, and catalyst ratios must be explicitly documented.
  • Analytical validation : Provide NMR shifts (±0.01 ppm), MS fragmentation patterns, and HPLC retention times.
  • Supporting information : Deposit raw spectra and chromatograms in open-access repositories .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s bioactivity?

Conflicting data often arise from methodological differences (e.g., cell lines, concentration ranges). To address this:

  • Conduct meta-analyses of published IC₅₀ values and experimental conditions.
  • Use pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent targets.
  • Validate findings with orthogonal assays (e.g., CRISPR knockdowns or siRNA silencing) .

Q. What strategies are effective for elucidating this compound’s molecular targets in complex biological systems?

Advanced approaches include:

  • Chemoproteomics : Use affinity-based probes or photoaffinity labeling to capture binding partners.
  • Molecular docking : Screen against structural databases (e.g., PDB) to predict interactions.
  • Transcriptomic profiling : RNA-seq or qPCR arrays to identify downstream gene regulation .

Q. How should researchers design in vivo studies to bridge gaps between this compound’s in vitro and animal model data?

Key considerations:

  • Dosage translation : Calculate human-equivalent doses using body surface area normalization.
  • Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
  • Control groups : Include vehicle-only and disease-model controls. Adhere to ARRIVE guidelines for ethical reporting .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

Use mixed-effects models to account for inter-experiment variability. For multi-omics data, apply dimensionality reduction (e.g., PCA or t-SNE) followed by pathway analysis. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Methodological Guidance

Q. How can researchers optimize experimental designs for studying this compound’s stereochemical interactions?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Circular dichroism (CD) : Confirm stereochemical stability under physiological conditions (pH 7.4, 37°C).
  • Molecular dynamics simulations : Predict binding affinities with enantiomer-specific targets .

Q. What are the best practices for validating this compound’s purity and stability in long-term studies?

  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).
  • Forced degradation : Expose to acid/base, oxidative, and photolytic conditions; analyze by UPLC-PDA.
  • Reference standards : Use certified materials (e.g., USP-grade) for calibration .

Q. How should researchers address ethical and reproducibility challenges in this compound research?

  • Data transparency : Share protocols on platforms like Protocols.io .
  • Ethical compliance : Follow institutional guidelines for animal/human studies; document IRB/IACUC approvals.
  • Replication studies : Collaborate with independent labs to verify key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norpurpureine
Reactant of Route 2
Norpurpureine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.